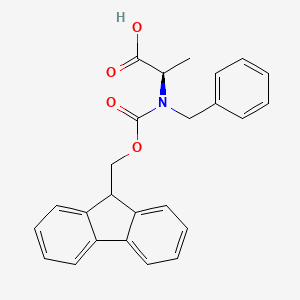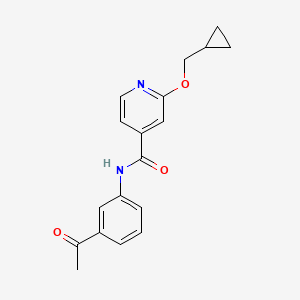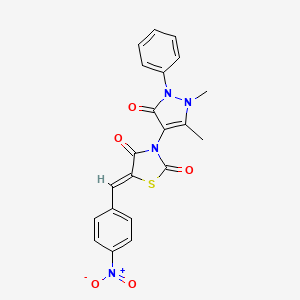
N-Fmoc-N-benzyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-N-benzyl-D-alanine is a derivative of the amino acid alanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
作用機序
Mode of Action
The Fluoren-9-ylmethoxy carbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed under basic conditions when no longer needed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment could significantly impact the compound’s function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-benzyl-D-alanine typically involves the protection of the amino group of D-alanine with the Fmoc group, followed by the introduction of the benzyl group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The benzyl group can be introduced via reductive amination using benzaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts and solvents, as well as advanced purification techniques .
化学反応の分析
Types of Reactions: N-Fmoc-N-benzyl-D-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The benzyl group can be substituted under specific conditions, such as catalytic hydrogenation.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas is used to remove the benzyl group.
Major Products:
Deprotection: The major product is D-alanine with a free amino group.
Substitution: The major product is D-alanine without the benzyl group.
科学的研究の応用
N-Fmoc-N-benzyl-D-alanine is widely used in scientific research, particularly in:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology: It plays a role in the synthesis of peptides and proteins for biological studies.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of various peptide-based materials and compounds.
類似化合物との比較
N-Fmoc-D-alanine: Similar in structure but lacks the benzyl group.
N-Fmoc-N-methyl-D-alanine: Contains a methyl group instead of a benzyl group.
N-Fmoc-N-benzyl-L-alanine: The L-isomer of N-Fmoc-N-benzyl-D-alanine.
Uniqueness: this compound is unique due to the presence of both the Fmoc and benzyl groups, which provide specific protection and reactivity properties. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are required .
特性
IUPAC Name |
(2R)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2905304.png)


![3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2905307.png)







![N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2905317.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate](/img/structure/B2905325.png)
![N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905327.png)
